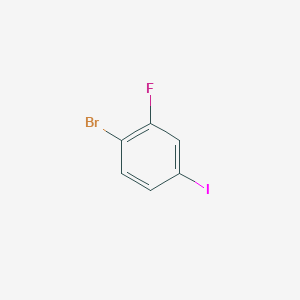
1-Bromo-2-fluoro-4-iodobenzene
Cat. No. B160889
Key on ui cas rn:
136434-77-0
M. Wt: 300.89 g/mol
InChI Key: OCODJNASCDFXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05356558
Procedure details


Sodium nitrite (51.2 g) was dissolved in sulfuric acid (390 ml), and then acetic acid (454 ml) was added thereto at 10° C. or lower. The mixed solution was kept at 20° to 25° C., and 2-fluoro-4-iodoaniline (124 g) was added for 1 hour, followed by stirring for 2 hours. The reaction solution was added dropwise to a mixed solution of copper bromide (130 g) with 48% hydrobromic acid (390 ml), and stirred overnight. Then, water (1000 ml) was added to the solution, and the resulting solution was extracted with chloroform, followed by washing with water 3 times. After distilling off chloroform, the resultant was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg), and then recrystallized from methanol to give 1-bromo-2-fluoro-4-iodobenzene (114 g).





Name
copper bromide
Quantity
130 g
Type
catalyst
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].C(O)(=O)C.[F:9][C:10]1[CH:16]=[C:15]([I:17])[CH:14]=[CH:13][C:11]=1N.[BrH:18]>S(=O)(=O)(O)O.[Cu](Br)Br.O>[Br:18][C:11]1[CH:13]=[CH:14][C:15]([I:17])=[CH:16][C:10]=1[F:9] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
51.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
454 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Step Four
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
copper bromide
|
|
Quantity
|
130 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Br)Br
|
Step Five
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 20° to 25° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with water 3 times
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off chloroform
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resultant was distilled under reduced pressure (b.p. 120° to 125° C./13 mmHg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)I)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 114 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

